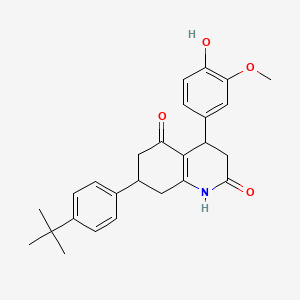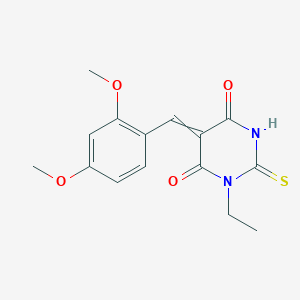![molecular formula C16H16N2O4 B5552392 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one" belongs to a class of organic compounds that exhibit a range of biological and chemical properties. These properties are influenced by their molecular structure, which can be analyzed through various spectroscopic and computational methods.
Synthesis Analysis
The synthesis of similar pyrano[2,3-c]pyrazoles involves multistep reactions that typically start from accessible precursors. For instance, a novel synthesis method of substituted 6-phenylpyrano[2,3-c]pyrazol-4(1H)-ones was described, utilizing reactions of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride in the presence of calcium hydroxide in refluxing 1,4-dioxane (Becker, W., Eller, G., & Holzer, W., 2006).
Molecular Structure Analysis
Structural determination is crucial for understanding the compound's properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate molecular structures. For a related compound, spectral analysis and quantum studies were performed to analyze the molecular structure and its stability using DFT level of theory (Halim, S. A., & Ibrahim, M., 2022).
Chemical Reactions and Properties
The reactivity of similar compounds is often studied through their participation in various chemical reactions, highlighting the potential for nucleophilic attacks and the formation of different heterocyclic structures. The reactivity and functional group transformations provide insights into the compound's chemical behavior (Ram, V., & Goel, A., 1996).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one derivatives have been studied for their corrosion inhibition performance for mild steel in HCl solution. The derivatives, including similar pyranopyrazole compounds, showed significant inhibition efficiency, which increased with the concentration of the inhibitor. These inhibitors were found to be mixed type, suggesting they can inhibit both anodic metal dissolution and cathodic hydrogen evolution. The adsorption of these inhibitors on mild steel surfaces follows Langmuir adsorption isotherm, indicating a strong and uniform adsorption layer on the metal surface (Yadav et al., 2016).
Tautomerism Study
The tautomerism of curcuminoid NH-pyrazoles, which are structurally related to 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one, has been examined. These compounds exhibit a complex pattern of hydrogen bonds, leading to stable tautomeric forms. Such studies provide valuable insights into the behavior of these compounds in different environments, offering a basis for their application in various chemical and biological contexts (Cornago et al., 2009).
Cytotoxicity and Anticancer Applications
Research into pyrazole derivatives, including compounds similar to 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one, has shown potential cytotoxic effects against cancer cell lines. These studies are crucial for developing new anticancer agents, as they offer insights into the compounds' abilities to inhibit cancer cell growth (Hassan et al., 2014).
Organic Synthesis and Catalysis
The compound and its derivatives have been utilized in organic synthesis, serving as catalysts or reactants in the formation of complex molecules. For example, isonicotinic acid has been used alongside similar compounds for the preparation of pyranopyrazoles, demonstrating the versatility of these compounds in synthetic chemistry applications (Zolfigol et al., 2013).
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-12(7-8-19)16(20)22-15-13(9)14(17-18-15)10-3-5-11(21-2)6-4-10/h3-6,19H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZUTFOFPIDFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=NNC(=C12)C3=CC=C(C=C3)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)
![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)